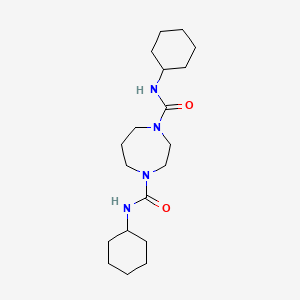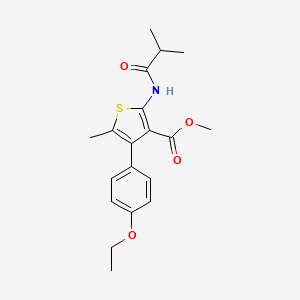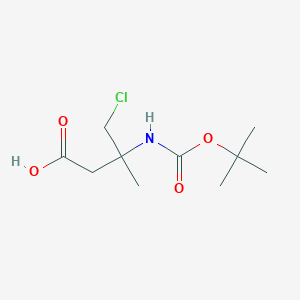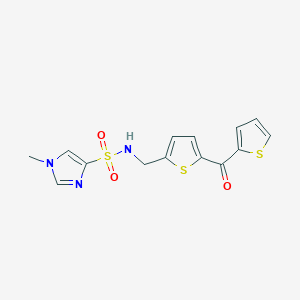![molecular formula C21H21N3O4S B2607396 N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide CAS No. 873307-21-2](/img/structure/B2607396.png)
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide, also known as DASA-58, is a synthetic small molecule that has been developed as a tool for scientific research. It belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and receptors. DASA-58 has been shown to have a variety of effects on biological systems, and research into its potential uses is ongoing.
Mechanism of Action
The mechanism of action of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide is not fully understood, but it is believed to act by binding to specific proteins and altering their activity. In the case of CK2, N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide has been shown to bind to the ATP-binding site of the enzyme, preventing it from functioning properly. This leads to a reduction in the activity of CK2 and a downstream effect on cellular signaling pathways. Similarly, N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide has been shown to bind to the TRPC5 ion channel, preventing it from opening and allowing calcium ions to enter the cell.
Biochemical and Physiological Effects
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to inhibit cell growth and induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide has also been shown to reduce inflammation in animal models, suggesting that it may have anti-inflammatory properties. In addition, N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide has been shown to have an effect on the cardiovascular system, reducing blood pressure and improving endothelial function.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, making it a useful tool for studying specific biological processes. However, one limitation of using N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide is a synthetic compound, which means that it may have different properties than naturally occurring compounds.
Future Directions
There are a number of potential future directions for research into N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide. One area of interest is its potential as a cancer therapy. Studies have shown that N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide can inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a treatment for specific types of cancer. Another area of interest is the role of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide in inflammation and cardiovascular disease. Research into the mechanisms underlying these effects could lead to the development of new therapies for these conditions. Finally, further research is needed to fully understand the mechanism of action of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide and its potential applications in a variety of biological systems.
Synthesis Methods
The synthesis of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide involves several steps, starting with the reaction of 4-(3,4-Dimethylisoxazol-5-ylsulfamoyl)phenylamine with p-tolylacrylic acid. This is followed by a number of purification steps, including recrystallization and column chromatography. The final product is a white crystalline solid with a molecular weight of 441.53 g/mol.
Scientific Research Applications
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide has been used in a variety of scientific research applications, including studies of cellular signaling pathways, enzyme inhibition, and receptor activity. It has been shown to be a potent inhibitor of the protein kinase CK2, which is involved in a number of cellular processes including cell growth and proliferation. N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide has also been used to study the activity of the TRPC5 ion channel, which is involved in the regulation of calcium signaling in cells.
properties
IUPAC Name |
(E)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14-4-6-17(7-5-14)8-13-20(25)22-18-9-11-19(12-10-18)29(26,27)24-21-15(2)16(3)23-28-21/h4-13,24H,1-3H3,(H,22,25)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPDTMWANKKGSY-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2607313.png)
![1-(7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2607314.png)
![3-Azaspiro[5.5]undecane-9-acetic acid ethyl ester hydrochloride](/img/structure/B2607316.png)

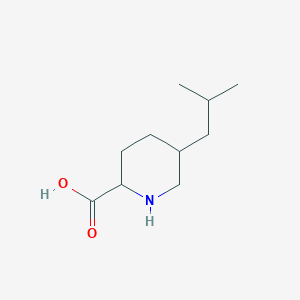
![1-(4-fluorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2607321.png)
![N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B2607322.png)
![4-[(3-Methylbutanamido)methyl]benzoic acid](/img/structure/B2607323.png)
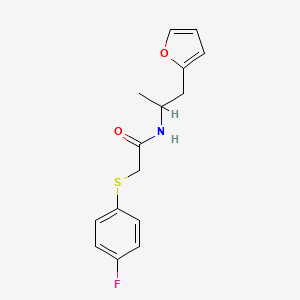
![6-Fluoro-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2607330.png)
